3-Isobutoxy-4-methoxyphenylboronic acid
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Overview
Description
3-Isobutoxy-4-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C₁₁H₁₇BO₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with isobutoxy and methoxy groups. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxy-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-isobutoxy-4-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out under inert atmosphere conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Isobutoxy-4-methoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd).
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
3-Isobutoxy-4-methoxyphenylboronic acid is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: In the development of boron-containing compounds for potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: As a building block in the synthesis of biologically active molecules, including potential drug candidates.
Industry: In the production of advanced materials, such as polymers and electronic materials, where boronic acids are used as functional monomers.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the isobutoxy group.
3-Isopropoxy-4-methoxyphenylboronic acid: Similar structure with an isopropoxy group instead of isobutoxy.
4-Isopropoxyphenylboronic acid: Similar structure but lacks the methoxy group.
Uniqueness: 3-Isobutoxy-4-methoxyphenylboronic acid is unique due to the presence of both isobutoxy and methoxy groups, which can influence its reactivity and solubility properties. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
[4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-8(2)7-16-11-6-9(12(13)14)4-5-10(11)15-3/h4-6,8,13-14H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPKCAUMWQUFLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OCC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675365 |
Source
|
Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-19-3 |
Source
|
Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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